molecular formula C21H24N2O3S B11324570 3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11324570
M. Wt: 384.5 g/mol
InChI Key: SMQFKCDBVAKWTQ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a morpholine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the morpholine and thiophene rings through various coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The morpholine ring can enhance its solubility and bioavailability, while the thiophene ring can contribute to its electronic properties, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethyl-N-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-benzenesulfonamide
  • Various indole derivatives
  • Thiophene-based analogs

Uniqueness

3,5-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with morpholine and thiophene rings. This unique structure imparts specific electronic and steric properties that can be advantageous in various applications, such as enhancing bioactivity or improving material properties.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

3,5-dimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H24N2O3S/c1-14-5-6-18-16(12-14)15(2)20(26-18)21(24)22-13-17(19-4-3-11-27-19)23-7-9-25-10-8-23/h3-6,11-12,17H,7-10,13H2,1-2H3,(H,22,24)

InChI Key

SMQFKCDBVAKWTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(C3=CC=CS3)N4CCOCC4

Origin of Product

United States

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